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Compound of Interest

Compound Name:
Amodiaquine dihydrochloride

dihydrate

Cat. No.: B000193 Get Quote

CAS Number: 6398-98-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amodiaquine dihydrochloride
dihydrate, a significant molecule in medicinal chemistry. This document consolidates critical

data on its physicochemical properties, mechanisms of action, synthesis, formulation,

pharmacokinetics, and analytical methodologies.

Physicochemical Properties
Amodiaquine dihydrochloride dihydrate is a yellow crystalline powder.[1] Key

physicochemical data are summarized in the table below.
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Property Value Reference(s)

CAS Number 6398-98-7 [2]

Molecular Formula C₂₀H₂₂ClN₃O·2HCl·2H₂O [2]

Molecular Weight 464.81 g/mol [2]

Appearance
White to Yellow to Orange

powder to crystal
[3]

Melting Point 208 °C (decomposes) [2]

Solubility Water: 20 mg/mL, 92 mg/mL [3][4]

Methanol: Soluble [2]

Ethanol: Insoluble [3]

DMSO: 90 mg/mL, 100 mg/mL [4][5]

pKa (Strongest Acidic) 9.1 [6]

pKa (Strongest Basic) 10.17 [6]

Maximum Absorption

Wavelength (λmax)
342 nm (in Methanol) [2][7]

Stability Hygroscopic [7]

Mechanism of Action
Amodiaquine exhibits a multifaceted mechanism of action, making it a subject of extensive

research beyond its primary antimalarial application.

Antimalarial Activity
The principal antimalarial action of amodiaquine, similar to other 4-aminoquinolines, involves

the disruption of heme detoxification in the malaria parasite.[6][8] After the parasite digests

hemoglobin in the host's red blood cells, it releases toxic free heme. To protect itself, the

parasite polymerizes this heme into an inert crystalline substance called hemozoin.

Amodiaquine and its active metabolite, desethylamodiaquine, are thought to inhibit this
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polymerization process.[6] The accumulation of free heme is toxic to the parasite, leading to its

death.[6]

Diagram: Antimalarial Mechanism of Amodiaquine
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Caption: Inhibition of heme polymerization by amodiaquine in the malaria parasite.

Histamine N-Methyltransferase (HNMT) Inhibition
Amodiaquine is a potent, non-competitive inhibitor of histamine N-methyltransferase (HNMT),

an enzyme responsible for the metabolic inactivation of histamine.[9][10] This inhibition can

lead to an increase in histamine levels, which may contribute to some of its pharmacological

and toxicological effects.

Nurr1 Agonism
Amodiaquine has been identified as an agonist of the orphan nuclear receptor Nurr1 (also

known as NR4A2).[4][11] Nurr1 is crucial for the development and maintenance of

dopaminergic neurons. By binding to the ligand-binding domain of Nurr1, amodiaquine can
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stimulate its transcriptional activity, suggesting a potential for neuroprotective effects.[3][5] This

activation has been shown to proceed via the phosphorylation of p38 mitogen-activated protein

kinase (MAPK).[3]

Diagram: Amodiaquine as a Nurr1 Agonist
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Caption: Amodiaquine-mediated activation of the Nurr1 signaling pathway.

Ribosome Biogenesis Stress
Recent studies have revealed that amodiaquine can inhibit ribosomal RNA (rRNA)

transcription, a critical step in ribosome biogenesis.[1] This action is independent of its

autophagy-inhibitory activity and leads to the stabilization of p53, a key tumor suppressor

protein.[1] This suggests a potential for repurposing amodiaquine in cancer therapy.

Synthesis
A robust and scalable synthesis for amodiaquine dihydrochloride dihydrate has been

reported, typically involving a three-step process.[12][13]
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Diagram: Synthetic Workflow for Amodiaquine Dihydrochloride Dihydrate
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Caption: Overview of the synthetic route to Amodiaquine dihydrochloride dihydrate.

Experimental Protocol: Synthesis of Amodiaquine
Dihydrochloride Dihydrate
This protocol is based on a reported robust synthesis.[12]

Step 1: Mannich Reaction

To a suitable reaction vessel, add 4-acetamidophenol, diethylamine, and paraformaldehyde

in an appropriate solvent (e.g., isopropanol).

Heat the mixture and reflux for several hours until the reaction is complete, as monitored by

a suitable analytical technique (e.g., TLC or HPLC).
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Upon completion, cool the reaction mixture and isolate the Mannich base intermediate, 4-

acetamido-2-(diethylaminomethyl)phenol, by filtration.

Wash the isolated solid with a cold solvent and dry under vacuum.

Step 2: Hydrolysis and Substitution

Suspend the Mannich base intermediate in hydrochloric acid.

Heat the mixture to induce hydrolysis of the amide group, forming the corresponding amine

intermediate.

Adjust the pH of the solution to approximately 4.

Add 4,7-dichloroquinoline to the reaction mixture.

Continue heating until the substitution reaction is complete.

Cool the mixture to allow the crude amodiaquine product to precipitate.

Isolate the crude product by filtration.

Step 3: Purification and Rehydration

Recrystallize the crude amodiaquine from a suitable solvent, such as ethanol, to purify it.

To obtain the dihydrate form, reflux the purified amodiaquine in water.

Cool the aqueous solution to precipitate the final product, amodiaquine dihydrochloride
dihydrate.

Isolate the pure product by filtration, wash with cold water, and dry under appropriate

conditions.

Pharmaceutical Formulations and Dosage
Amodiaquine is primarily formulated as oral tablets.[7] It is often used in combination with other

antimalarial drugs, most notably artesunate, to improve efficacy and reduce the development of
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resistance.[9][14]

Table of Common Formulations and Dosages:

Formulation Strength
Typical Adult
Dosage

Indication Reference(s)

Amodiaquine

hydrochloride

tablets

200 mg

(equivalent to

153 mg

amodiaquine

base)

10 mg base/kg

once daily for 3

days

Uncomplicated

malaria
[9]

Co-formulated

tablets

(Artesunate/Amo

diaquine)

25 mg/67.5 mg,

50 mg/135 mg,

100 mg/270 mg

Weight-based,

once daily for 3

days

Uncomplicated

falciparum

malaria

[14]

Pharmacokinetics and Metabolism (ADME)
Absorption: Amodiaquine is rapidly absorbed from the gastrointestinal tract following oral

administration.[4][15]

Distribution: Amodiaquine and its primary metabolite are highly bound to plasma proteins

(over 90%).[4]

Metabolism: It undergoes rapid and extensive first-pass metabolism in the liver, primarily by

the cytochrome P450 enzyme CYP2C8, to its main active metabolite, N-

desethylamodiaquine (DEAQ).[4][16] The parent drug has a short elimination half-life

(around 5 hours), while DEAQ has a much longer half-life (6-18 days).[15] DEAQ is largely

responsible for the antimalarial activity of the drug.[4]

Excretion: The routes of excretion have not been fully elucidated, but a small percentage of

the dose is recovered in the urine.[17]

Analytical Methodologies
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The quantification of amodiaquine and its active metabolite, desethylamodiaquine, in biological

matrices is crucial for pharmacokinetic and clinical studies. High-performance liquid

chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS)

are the most common analytical techniques employed.

Experimental Protocol: HPLC-UV Quantification in
Plasma
This protocol is a representative example of an HPLC method for the analysis of amodiaquine

and desethylamodiaquine in plasma.[18]

1. Sample Preparation (Liquid-Liquid Extraction): a. To a plasma sample, add an internal

standard solution. b. Precipitate proteins by adding acetonitrile and vortexing. c. Centrifuge to

pellet the precipitated proteins. d. Transfer the supernatant to a clean tube. e. Perform a liquid-

liquid extraction by adding diethyl ether and vortexing. f. Centrifuge to separate the layers. g.

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

h. Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions:

HPLC System: A standard HPLC system with a UV detector.
Column: Agilent Zorbax C18 or equivalent.
Mobile Phase: A mixture of distilled water and methanol (e.g., 80:20 v/v) with 2% (v/v)
triethylamine, adjusted to an acidic pH (e.g., 2.2).
Flow Rate: 1.0 mL/min.
Detection: UV detection at a wavelength appropriate for amodiaquine and its metabolite
(e.g., 342 nm).
Quantification: Create a calibration curve using standards of known concentrations to
quantify the analytes in the unknown samples.

In Vitro Biological Assays
Experimental Protocol: In Vitro Antiplasmodial Activity
Assay (SYBR Green I-based)
This assay is widely used to determine the 50% inhibitory concentration (IC₅₀) of a compound

against Plasmodium falciparum.[19]
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1. Parasite Culture: a. Maintain a continuous culture of P. falciparum (chloroquine-sensitive or -

resistant strains) in human red blood cells (O+) in RPMI 1640 medium supplemented with

appropriate serum and antibiotics. b. Incubate the culture at 37°C in a controlled atmosphere

(e.g., 5% CO₂, 5% O₂, 90% N₂).

2. Assay Procedure: a. Prepare a serial dilution of amodiaquine dihydrochloride dihydrate in

the culture medium. b. In a 96-well microtiter plate, add the drug dilutions in duplicate. Include

drug-free wells as a negative control and wells with a known antimalarial as a positive control.

c. Add the parasite culture (synchronized to the ring stage) to each well. d. Incubate the plate

for 72 hours under the same conditions as the parasite culture. e. After incubation, lyse the red

blood cells and add SYBR Green I dye, which intercalates with the parasitic DNA. f. Measure

the fluorescence using a microplate reader. g. Calculate the IC₅₀ value by non-linear regression

analysis of the fluorescence intensity versus the drug concentration.

Experimental Protocol: Histamine N-Methyltransferase
(HMT) Inhibition Assay
This is a general protocol for assessing the inhibitory activity of amodiaquine on HMT.[20]

1. Reagents and Materials: a. Recombinant human HNMT enzyme. b. Histamine substrate. c.

S-adenosyl-L-methionine (SAM) as the methyl donor. d. A suitable buffer system. e. A detection

system to measure the product of the reaction (e.g., methylated histamine) or the consumption

of a substrate.

2. Assay Procedure: a. In a microplate, add the HNMT enzyme, buffer, and various

concentrations of amodiaquine. b. Pre-incubate the mixture to allow the inhibitor to bind to the

enzyme. c. Initiate the reaction by adding histamine and SAM. d. Incubate at 37°C for a defined

period. e. Stop the reaction. f. Quantify the amount of product formed or substrate remaining

using a suitable method (e.g., HPLC, radiometric assay, or a coupled enzymatic assay). g.

Calculate the percent inhibition for each concentration of amodiaquine and determine the IC₅₀

value.
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To cite this document: BenchChem. [An In-depth Technical Guide to Amodiaquine
Dihydrochloride Dihydrate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b000193#amodiaquine-dihydrochloride-dihydrate-cas-
number-6398-98-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b000193#amodiaquine-dihydrochloride-dihydrate-cas-number-6398-98-7
https://www.benchchem.com/product/b000193#amodiaquine-dihydrochloride-dihydrate-cas-number-6398-98-7
https://www.benchchem.com/product/b000193#amodiaquine-dihydrochloride-dihydrate-cas-number-6398-98-7
https://www.benchchem.com/product/b000193#amodiaquine-dihydrochloride-dihydrate-cas-number-6398-98-7
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b000193?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b000193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

